2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
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Description
Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Synthesis Analysis
The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .Scientific Research Applications
Green Synthesis and DNA Interaction
The compound of interest is related to the broader family of quinazolinones, known for their pharmacological significance. Mikra et al. (2022) explored green synthetic processes for 3-amino-2-methyl-quinazolin-4(3H)-ones and their acetamides. These compounds, including 6-bromo derivatives, demonstrated photodynamic DNA disruption capabilities under UV radiation. The study underscores the potential of these derivatives in developing photo-chemo or photodynamic therapeutics, highlighting the importance of quinazolinones as pharmacophores in cancer and antimicrobial treatments (Mikra et al., 2022).
Antimicrobial and Pesticidal Activities
Antimicrobial and Quantum Chemical Studies
Fahim et al. (2019) investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, yielding various compounds with notable antimicrobial activities. Computational calculations supported the experimental findings, offering insights into the compounds' structural and electronic properties. The research demonstrates the potential of these derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).
Pesticidal Activities
Misra and Gupta (1982) synthesized new quinazolinone derivatives, exhibiting significant antibacterial and insecticidal activities. These compounds, featuring bromo and thioacetamide groups, highlight the diverse bioactive potential of quinazolinone derivatives in pest management (Misra & Gupta, 1982).
Anticancer Research
Cytotoxicity and Anticancer Studies
Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, evaluating their cytotoxicity on cancer cell lines. Compounds, especially those with bromo and arylamido groups, showed significant anticancer activity, underlining the relevance of structural modifications in enhancing bioactivity (Nowak et al., 2015).
Antitumor and Monoamine Oxidase Inhibitory Activities
Markosyan et al. (2015) developed 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones with notable antitumor and anti-monoamine oxidase activities. These findings suggest the potential of quinazolinone derivatives in neurological and cancer treatments (Markosyan et al., 2015).
Properties
IUPAC Name |
2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5O3S2/c25-16-7-10-19-18(13-16)23-28-20-3-1-2-4-21(20)30(23)24(29-19)34-14-22(31)27-12-11-15-5-8-17(9-6-15)35(26,32)33/h1-10,13H,11-12,14H2,(H,27,31)(H2,26,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDUDFKYXSCNLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)Br)SCC(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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